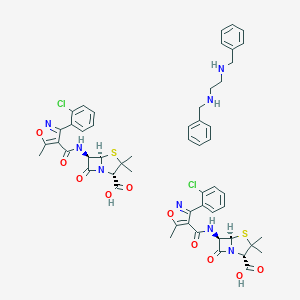
2-(4-Ethoxyphenyl)-3-methylbutanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Ethoxyphenyl)-3-methylbutanenitrile, also known as A-796260, is a chemical compound that belongs to the class of nitriles. It is a potent and selective kappa opioid receptor agonist that has been extensively studied for its potential therapeutic applications.
Aplicaciones Científicas De Investigación
2-(4-Ethoxyphenyl)-3-methylbutanenitrile has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain. It has been shown to be a potent and selective kappa opioid receptor agonist, which makes it a promising candidate for the development of new analgesics. 2-(4-Ethoxyphenyl)-3-methylbutanenitrile has also been studied for its potential use in the treatment of drug addiction, as kappa opioid receptor agonists have been shown to reduce drug-seeking behavior.
Mecanismo De Acción
2-(4-Ethoxyphenyl)-3-methylbutanenitrile acts as a selective agonist of the kappa opioid receptor, which is a G protein-coupled receptor that is widely distributed throughout the central nervous system. Activation of the kappa opioid receptor by 2-(4-Ethoxyphenyl)-3-methylbutanenitrile leads to the inhibition of neurotransmitter release, particularly of dopamine, which is involved in the perception of pain and reward.
Efectos Bioquímicos Y Fisiológicos
2-(4-Ethoxyphenyl)-3-methylbutanenitrile has been shown to produce analgesic effects in animal models of pain. It has also been shown to reduce drug-seeking behavior in animal models of addiction. However, 2-(4-Ethoxyphenyl)-3-methylbutanenitrile has been found to produce aversive effects, such as dysphoria and sedation, which may limit its therapeutic potential.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-Ethoxyphenyl)-3-methylbutanenitrile is a potent and selective kappa opioid receptor agonist, which makes it a valuable tool for studying the role of the kappa opioid receptor in pain and addiction. However, its aversive effects may limit its use in behavioral studies.
Direcciones Futuras
There are several future directions for research on 2-(4-Ethoxyphenyl)-3-methylbutanenitrile. One area of interest is the development of new analgesics based on the kappa opioid receptor agonist mechanism. Another area of interest is the development of new treatments for drug addiction based on the kappa opioid receptor agonist mechanism. Additionally, further research is needed to understand the aversive effects of 2-(4-Ethoxyphenyl)-3-methylbutanenitrile and to develop strategies to mitigate these effects.
Métodos De Síntesis
The synthesis of 2-(4-Ethoxyphenyl)-3-methylbutanenitrile involves the reaction of 4-ethoxybenzaldehyde with 3-methyl-2-butanone in the presence of sodium borohydride to yield 2-(4-ethoxyphenyl)-3-methylbutanol. The alcohol is then converted to the nitrile using a mixture of acetic anhydride and pyridine.
Propiedades
Número CAS |
120352-98-9 |
|---|---|
Nombre del producto |
2-(4-Ethoxyphenyl)-3-methylbutanenitrile |
Fórmula molecular |
C13H17NO |
Peso molecular |
203.28 g/mol |
Nombre IUPAC |
2-(4-ethoxyphenyl)-3-methylbutanenitrile |
InChI |
InChI=1S/C13H17NO/c1-4-15-12-7-5-11(6-8-12)13(9-14)10(2)3/h5-8,10,13H,4H2,1-3H3 |
Clave InChI |
OFZNVVBYGSVAKU-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(C#N)C(C)C |
SMILES canónico |
CCOC1=CC=C(C=C1)C(C#N)C(C)C |
Sinónimos |
Benzeneacetonitrile, 4-ethoxy-alpha-(1-methylethyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N,N-Dimethyl-1-azaspiro[2.3]hex-1-en-2-amine](/img/structure/B47904.png)


![2-(2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethyl Acetate](/img/structure/B47914.png)



![[2-(2-Aminophenyl)sulfanylphenyl]-[4-[2-(2-hydroxyethoxy)ethyl]piperazin-1-yl]methanone](/img/structure/B47924.png)


